1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Catalog No.
S1527242
CAS No.
146370-51-6
M.F
C15H24O2
M. Wt
236.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((2-Ethylhexyl)oxy)-4-methoxybenzene

CAS Number

146370-51-6

Product Name

1-((2-Ethylhexyl)oxy)-4-methoxybenzene

IUPAC Name

1-(2-ethylhexoxy)-4-methoxybenzene

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

InChI

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3

InChI Key

IMRTUSZHEQXAFU-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC=C(C=C1)OC

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)OC

1-[(2-Ethylhexyl)oxy]-4-methoxybenzene is an intermediate for generating conjugated polymers, which are used in polymer solar cells (PSCs) and light emitting diodes (LED).
Intermediate for a conductive polymer.

Green Chemistry

Scientific Field: Green Chemistry

Application Summary: This compound is recognized for its role in green chemistry, particularly in the synthesis of glycerol ethers, which are more environmentally friendly alternatives to traditional solvents and intermediates.

Methods of Application: The synthesis of glycerol ethers involves various green chemistry principles, such as the use of less hazardous chemicals and designing for energy efficiency. The compound can be prepared from epichlorohydrin, among other starting materials .

Results and Outcomes: The application of green chemistry methods has led to the production of glycerol ethers that serve as substitutes for polyethylene and polypropylene glycol, reducing reliance on petrochemicals and enhancing sustainability .

Organic Electronics

Scientific Field: Organic Electronics

Application Summary: In the field of organic electronics, “1-((2-Ethylhexyl)oxy)-4-methoxybenzene” is used in the development of semiconducting polymers for applications such as organic solar cells.

Methods of Application: The compound is incorporated into donor-acceptor semiconducting polymers, which are key materials for the active layers in organic photovoltaic devices .

Results and Outcomes: These semiconducting polymers exhibit promising electrical properties, contributing to the efficiency and performance of organic solar cells .

1-((2-Ethylhexyl)oxy)-4-methoxybenzene, also known as 2-ethylhexyl 4-methoxyphenyl ether, is an organic compound with the molecular formula C₁₅H₂₄O₂. This compound features a methoxy group (-OCH₃) and an ether linkage to a branched alkyl chain, specifically 2-ethylhexyl, which contributes to its hydrophobic characteristics. The structure of the compound can be represented as follows:

text
OCH3 | C15H24O2 | O | C2H5(CH2)3-

This compound is primarily used as an intermediate in the synthesis of various chemical materials and polymers, particularly in the field of organic electronics and materials science.

There is no current information available regarding a specific mechanism of action for 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.

Due to the lack of specific research on 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, it's important to handle it with caution assuming similar properties to other aromatic ethers. Potential hazards include:

  • Mild skin and eye irritation: Aromatic ethers can cause irritation upon contact.
  • Low to moderate toxicity: Data is limited, but some aromatic ethers exhibit low to moderate toxicity.

The synthesis of 1-((2-ethylhexyl)oxy)-4-methoxybenzene typically involves the alkylation of 4-methoxyphenol with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under controlled conditions, often using dimethylformamide as a solvent at elevated temperatures. The general reaction can be summarized as:

  • Alkylation Reaction:
    4 Methoxyphenol+2 Ethylhexyl bromideK2CO3,DMF,heat1 2 Ethylhexyl oxy 4 methoxybenzene+by products\text{4 Methoxyphenol}+\text{2 Ethylhexyl bromide}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF},\text{heat}}\text{1 2 Ethylhexyl oxy 4 methoxybenzene}+\text{by products}

The product can be purified through extraction and distillation methods to obtain high yields.

The primary synthesis method involves the following steps:

  • Reagents:
    • 4-Methoxyphenol
    • 2-Ethylhexyl bromide
    • Potassium carbonate
    • Dimethylformamide (solvent)
  • Procedure:
    • Combine 4-methoxyphenol, potassium carbonate, and 2-ethylhexyl bromide in dimethylformamide.
    • Heat the mixture to approximately 110 °C under a nitrogen atmosphere for several hours.
    • Allow the reaction to cool, then extract the product using hexanes.
    • Wash and dry the organic layer before evaporating the solvent to yield the final compound .

This method has been shown to yield high purity and significant quantities of the desired product.

1-((2-Ethylhexyl)oxy)-4-methoxybenzene is utilized in various applications, including:

  • Organic Electronics: It serves as a building block for conjugated polymers used in organic light-emitting diodes (OLEDs) and solar cells.
  • Chemical Intermediate: It acts as an intermediate in synthesizing more complex organic compounds.
  • Additive in Polymers: Enhances properties such as flexibility and thermal stability in polymer formulations.

Several compounds share structural similarities with 1-((2-ethylhexyl)oxy)-4-methoxybenzene, including:

Compound NameStructureUnique Features
OctyloxybenzeneC₁₄H₂₂OShorter alkyl chain; used in surfactants
NonoxynolC₁₄H₂₉OContains multiple ethylene oxide units; used as a surfactant
Phenol, 4-(octyloxy)-C₁₅H₂₄OSimilar ether structure but with octyl group

Uniqueness of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene

The unique combination of a branched alkyl chain (2-ethylhexyl) with a methoxy group distinguishes this compound from others. This structural configuration enhances its solubility properties and compatibility with various organic solvents, making it particularly useful in polymer chemistry and material science applications.

XLogP3

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Dates

Last modified: 08-15-2023

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